molecular formula C20H22N2O3S2 B2875051 2-methoxy-4,5-dimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide CAS No. 1235056-84-4

2-methoxy-4,5-dimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide

Cat. No.: B2875051
CAS No.: 1235056-84-4
M. Wt: 402.53
InChI Key: PMIBPZAZULKYLO-UHFFFAOYSA-N
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Description

2-Methoxy-4,5-dimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide is a complex organic compound characterized by its unique structural components, including methoxy, dimethyl, pyridinylmethyl, and thiophenylmethyl groups attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4,5-dimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzenesulfonamide Core: Starting with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride, which can be synthesized from 2-methoxy-4,5-dimethylbenzenesulfonic acid through chlorination.

    Nucleophilic Substitution: Reacting the sulfonyl chloride with pyridin-2-ylmethylamine and thiophen-3-ylmethylamine under basic conditions to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates.

    Solvent Selection: Choosing appropriate solvents to maximize solubility and reaction efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s potential biological activity can be explored in drug discovery. Its structural features suggest it could interact with various biological targets, making it a candidate for pharmacological studies.

Medicine

In medicinal chemistry, derivatives of this compound might exhibit therapeutic properties. Research could focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In material science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-methoxy-4,5-dimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the pyridinyl and thiophenyl groups suggests potential binding to metal ions or participation in π-π interactions, influencing molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4,5-dimethylbenzenesulfonamide: Lacks the pyridinyl and thiophenyl groups, potentially less versatile in applications.

    N-(Pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide: Similar but without the methoxy and dimethyl groups, which might affect its reactivity and binding properties.

Uniqueness

The combination of methoxy, dimethyl, pyridinylmethyl, and thiophenylmethyl groups in 2-methoxy-4,5-dimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide provides a unique structural framework that can be exploited for various chemical and biological applications. Its distinct functional groups allow for diverse chemical reactions and potential interactions with biological targets, setting it apart from similar compounds.

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S2/c1-15-10-19(25-3)20(11-16(15)2)27(23,24)22(12-17-7-9-26-14-17)13-18-6-4-5-8-21-18/h4-11,14H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIBPZAZULKYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N(CC2=CSC=C2)CC3=CC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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